2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-acetamidophenyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its diverse pharmacological applications, including kinase inhibition and antimicrobial activity. Its structure integrates a 1,1-dioxothiolan moiety at position 1 of the pyrazolo[3,4-d]pyrimidine core and an N-(3-acetamidophenyl)acetamide substituent at position 5.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[1-(1,1-dioxothiolan-3-yl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O5S/c1-12(26)22-13-3-2-4-14(7-13)23-17(27)9-24-11-20-18-16(19(24)28)8-21-25(18)15-5-6-31(29,30)10-15/h2-4,7-8,11,15H,5-6,9-10H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFHHKFOXHLHCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-acetamidophenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolopyrimidine core, followed by the introduction of the acetamidophenyl and dioxidotetrahydrothiophenyl groups. Common reagents and conditions include:
Starting Materials: Pyrazole derivatives, acetamidophenyl derivatives, and tetrahydrothiophene derivatives.
Reagents: Acetic anhydride, oxidizing agents, and various catalysts.
Conditions: Reflux, controlled temperatures, and inert atmospheres.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-acetamidophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Pharmacological Potential
The biological activity of 2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-acetamidophenyl)acetamide is primarily attributed to its interaction with specific enzymes and receptors. Some potential pharmacological applications include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, potentially offering therapeutic benefits in conditions like cancer or metabolic disorders.
- Receptor Modulation : It may bind to cellular receptors to modulate signaling pathways critical for cellular function and homeostasis.
Anti-Cancer Activity
Preliminary studies suggest that compounds with similar structures to this compound exhibit anti-cancer properties by inducing apoptosis in cancer cells through the inhibition of specific signaling pathways .
Antioxidant Properties
Research indicates that pyrazolopyrimidine derivatives possess antioxidant properties. The compound could potentially reduce oxidative stress by scavenging free radicals or inhibiting lipid peroxidation processes, which are implicated in various diseases including neurodegenerative disorders .
Case Studies
Several case studies have documented the biological effects of compounds with similar structures:
- Dorsomorphin Study : Investigated its role as an AMP kinase inhibitor and its implications in metabolic regulation.
- Antioxidant Activity Assessment : A study demonstrated the capacity of pyrazolopyrimidine derivatives to mitigate oxidative stress in cellular models.
Mechanism of Action
The mechanism of action of 2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-acetamidophenyl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in disease pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Interference with metabolic or signaling pathways to exert therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s 1,1-dioxothiolan group distinguishes it from analogs with aromatic (e.g., phenyl, thiophene) or chromenone substituents. This sulfone moiety may enhance metabolic stability compared to sulfur-containing analogs .
- Synthetic Complexity : Compounds like employ advanced coupling techniques (e.g., Suzuki reaction), whereas simpler derivatives (e.g., ) use cyclocondensation. The target compound’s synthesis likely requires multi-step functionalization due to its heterocyclic and sulfone groups.
Pharmacological and Physicochemical Properties
- Binding Affinity : The N-(3-acetamidophenyl)acetamide group may mimic ATP-binding motifs in kinase targets, similar to fluorophenylacetamide derivatives in .
- Thermal Stability : Melting points (MP) of analogs (e.g., 302–304°C for ) suggest high thermal stability, a trait likely shared by the target compound due to its rigid core.
Research Findings and Methodological Considerations
Similarity Metrics in Virtual Screening
As per , structural similarity assessments often prioritize shared cores (e.g., pyrazolo[3,4-d]pyrimidine) but must account for substituent effects on bioactivity. For example:
- The target compound’s sulfone group may confer distinct pharmacokinetics compared to sulfur-free analogs.
- Dissimilarity in substituents (e.g., acetamide vs. chromenone in ) can redirect therapeutic targets entirely.
Limitations in Data Availability
Biological Activity
The compound 2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-acetamidophenyl)acetamide is a complex organic molecule belonging to the class of pyrazolopyrimidines. Its unique structure suggests potential therapeutic applications due to its diverse biological activities. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 471.4 g/mol . The structural features include:
- Pyrazolo[3,4-d]pyrimidine core : Known for various biological activities.
- Thiolane moiety : May enhance reactivity and biological interactions.
- Acetamide group : Implicates potential in drug design.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes in metabolic pathways, impacting cellular functions.
- Receptor Binding : It may interact with specific receptors to modulate signaling pathways.
- Pathway Interference : The compound could disrupt metabolic or signaling pathways relevant to disease processes.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit a range of biological activities including:
- Antimicrobial Activity : Potential effectiveness against various bacterial strains.
- Anticancer Properties : Inhibition of cancer cell proliferation in vitro.
- Anti-inflammatory Effects : Modulation of inflammatory pathways.
Antimicrobial Activity
A study evaluated the antimicrobial properties of pyrazolopyrimidine derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Activity
In vitro studies demonstrated that the compound exhibited cytotoxic effects on several cancer cell lines. The mechanism was associated with apoptosis induction and cell cycle arrest at the G2/M phase .
Anti-inflammatory Effects
Research has shown that similar compounds can reduce pro-inflammatory cytokine production in macrophages, indicating potential for treating inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the pyrazolopyrimidine core and substituent positions .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities (<0.5%) .
- Mass Spectrometry (HRMS) : Validates molecular formula (C₁₉H₂₀N₆O₅S) via exact mass matching .
How can in vitro biological activity assays be designed to evaluate kinase inhibition or antioxidant potential?
Q. Advanced
- Kinase Inhibition : Use ATP-binding assays (e.g., AMPK inhibition) with recombinant kinases. Measure IC₅₀ via fluorescence polarization .
- Antioxidant Activity : Employ DPPH radical scavenging assays or cellular ROS quantification in HepG2 cells .
- Positive Controls : Include dorsomorphin for kinase studies and ascorbic acid for antioxidant benchmarks.
How should contradictory biological activity data between studies be resolved?
Q. Advanced
- Variable Analysis : Compare assay conditions (e.g., cell lines, ATP concentrations). For example, AMPK inhibition may vary with Mg²⁺ levels .
- Orthogonal Validation : Confirm results using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream signaling (e.g., p-AMPK levels) .
What strategies are effective for studying structure-activity relationships (SAR) through substituent modification?
Q. Advanced
- Substituent Libraries : Synthesize analogs with halogens (Cl, F) or methoxy groups on the phenyl rings to assess steric/electronic effects .
- Biological Testing : Compare IC₅₀ values across analogs to identify critical moieties (e.g., dioxothiolane enhances solubility and target binding) .
Which computational methods predict the compound’s mechanism of action and target interactions?
Q. Advanced
- Molecular Docking : Use AutoDock Vina with crystal structures of AMPK or related kinases to model binding poses .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .
How can synthetic impurities be identified and quantified during scale-up?
Q. Advanced
- LC-MS/MS : Detect trace impurities (e.g., unreacted intermediates) with MRM (multiple reaction monitoring) .
- Stability-Indicating Methods : Stress testing under heat/humidity to identify degradation products (e.g., hydrolysis of the acetamide group) .
What protocols assess the compound’s stability under storage and experimental conditions?
Q. Basic
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks and monitor via HPLC .
- Solvent Stability : Test solubility and degradation in PBS (pH 7.4) and DMSO at -20°C .
Which in vivo models are suitable for preliminary pharmacokinetic (PK) and toxicity studies?
Q. Advanced
- Rodent Models : Administer intravenously (5 mg/kg) to measure plasma half-life (t₁/₂) and tissue distribution via LC-MS .
- MTD (Maximum Tolerated Dose) : Conduct 14-day repeat-dose studies in Sprague-Dawley rats with liver/kidney histopathology .
How can biochemical assays validate the compound’s molecular targets?
Q. Advanced
- Pull-Down Assays : Immobilize the compound on agarose beads to capture binding proteins from cell lysates .
- Cellular Thermal Shift Assay (CETSA) : Monitor target protein denaturation upon heating to confirm engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
